2-Chloro-6-methoxypurine
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Overview
Description
2-Chloro-6-methoxypurine is a purine derivative with the molecular formula C6H5ClN4O.
Mechanism of Action
Target of Action
2-Chloro-6-methoxypurine primarily targets the P2X7 purinergic receptor (P2X7) . This receptor is involved in the pathogenesis of many neurodegenerative diseases . It also targets the methane monooxygenase , a key enzyme of aerobic methane oxidation .
Mode of Action
This compound interacts with its targets and induces changes in their function. For instance, it acts as an antagonist to the P2X7 receptor, blocking its activity . It also inhibits the activity of methane monooxygenase .
Biochemical Pathways
The compound affects various biochemical pathways. It is a hypoxanthine analog, a type of purine base mainly present in muscle tissue . Hypoxanthine is a metabolite produced by purine oxidase acting on xanthine . It has typical anti-inflammatory effects and is a potential endogenous poly (ADP-ribose) polymerase (PARP) inhibitor . It is cytoprotective by inhibiting PAPR activity, inhibiting peroxynitrite-induced mitochondrial depolarization, and secondary superoxide production .
Pharmacokinetics
For instance, it is a hypoxanthine analog, which are known to be well-absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to have potent cytotoxic activity against human tumor cell lines . It also inhibits the activity of methane monooxygenase, affecting microbial methane oxidation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of product formation in reactions with Escherichia coli enzymes was significantly higher despite the relatively small difference in temperatures when performing the cascade reactions .
Biochemical Analysis
Biochemical Properties
2-Chloro-6-methoxypurine is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been synthesized using the mesophilic cascade, a biochemical reaction involving multiple enzymes . The nature of these interactions is largely determined by the compound’s molecular structure, particularly its chloro and methoxy substituents .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by interacting with various cellular components. For example, it has been found to exhibit cytotoxic activity against certain human tumor cell lines . This suggests that it may impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression. For instance, it has been suggested that the compound’s cytotoxic activity may be due to its ability to bind to certain enzymes or proteins within tumor cells, thereby inhibiting their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, certain threshold effects may be observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This could involve interactions with various transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-6-methoxypurine can be synthesized through the reaction of sodium methoxide with 6-chloropurine in a methanol medium. This reaction yields 6-methoxypurine, which can then be further reacted with various alkenyl and alkynyl linkers to produce the target compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-methoxypurine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Substitution Reactions: Sodium methoxide in methanol is commonly used for substitution reactions involving the chlorine atom.
Oxidation and Reduction Reactions: Specific reagents and conditions depend on the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-Chloro-6-methoxypurine has several applications in scientific research, including:
Medicinal Chemistry: It is studied for its potential cytotoxic activity against various human tumor cell lines.
Biocatalysis: The compound can be used as a substrate in enzymatic reactions involving purine deaminases.
Chemical Synthesis: It serves as an intermediate in the synthesis of other purine derivatives with potential biological activity.
Comparison with Similar Compounds
6-Chloropurine: A precursor in the synthesis of 2-Chloro-6-methoxypurine.
2,6-Dichloropurine: Another related compound used in similar synthetic routes.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential biological activities. Its methoxy group at the 6-position and chlorine atom at the 2-position differentiate it from other purine derivatives, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
2-chloro-6-methoxy-7H-purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDSMFYWSAISJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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